REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH:10][CH3:11])=[CH:8][CH:9]=1)([O-])=O.[H][H]>[Pt]=O.C(O)C>[NH2:1][C:4]1[CH:5]=[N:6][C:7]([NH:10][CH3:11])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
above was added
|
Type
|
CUSTOM
|
Details
|
The solvent was thereafter removed by distallation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC(=CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |